molecular formula C7H7Cl2NO B14861690 4-Chloro-2-(chloromethyl)-6-methoxypyridine

4-Chloro-2-(chloromethyl)-6-methoxypyridine

Cat. No.: B14861690
M. Wt: 192.04 g/mol
InChI Key: ONRLZZKNEHMLSO-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-6-methoxypyridine is an organic compound belonging to the pyridine family It is characterized by the presence of a chlorine atom at the 4th position, a chloromethyl group at the 2nd position, and a methoxy group at the 6th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)-6-methoxypyridine typically involves the chloromethylation of 2,6-dimethoxypyridine. The reaction is carried out using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-6-methoxypyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and alkoxy derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include hydrocarbons and partially reduced derivatives.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-6-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-6-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(chloromethyl)quinazoline
  • 2-(Chloromethyl)quinoline
  • 2-Chloro-4-(chloromethyl)thiazole

Comparison

4-Chloro-2-(chloromethyl)-6-methoxypyridine is unique due to the presence of both a chloromethyl and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 4-Chloro-2-(chloromethyl)quinazoline lacks the methoxy group, which may affect its solubility and reactivity. Similarly, 2-(Chloromethyl)quinoline and 2-Chloro-4-(chloromethyl)thiazole have different heterocyclic backbones, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

4-chloro-2-(chloromethyl)-6-methoxypyridine

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-3-5(9)2-6(4-8)10-7/h2-3H,4H2,1H3

InChI Key

ONRLZZKNEHMLSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CCl)Cl

Origin of Product

United States

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